molecular formula C20H38Sn B15168955 Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- CAS No. 650605-93-9

Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-

Cat. No.: B15168955
CAS No.: 650605-93-9
M. Wt: 397.2 g/mol
InChI Key: NOVRRAAJGIDZNX-UHFFFAOYSA-N
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Description

Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is an organotin compound characterized by a tributyltin core functionalized with a 4,4-dimethyl-1-methylene-2-pentynyl substituent. This structure combines a sterically hindered alkyne moiety with a methylene group, rendering it reactive in cross-coupling reactions such as Stille couplings. Organotin compounds like this are pivotal in organic synthesis for constructing carbon-carbon bonds, particularly in pharmaceuticals and materials science .

Properties

CAS No.

650605-93-9

Molecular Formula

C20H38Sn

Molecular Weight

397.2 g/mol

IUPAC Name

tributyl(5,5-dimethylhex-1-en-3-yn-2-yl)stannane

InChI

InChI=1S/C8H11.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3;

InChI Key

NOVRRAAJGIDZNX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C#CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- typically involves the reaction of tributylstannane with 4,4-dimethyl-1-methylene-2-pentynyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to form lower oxidation state organotin compounds.

    Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in studies involving organotin toxicity and its effects on biological systems.

    Medicine: Research into potential therapeutic applications of organotin compounds includes their use as antifungal and anticancer agents.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism by which Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, leading to changes in their chemical properties. This interaction can affect biological pathways, such as enzyme activity and cellular signaling, which is why organotin compounds are of interest in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues with Alkyne or Alkene Substituents

  • Stannane, tributyl(5-methyl-1-methylene-2-hexynyl) (): This compound features a longer alkyne chain (2-hexynyl vs. 2-pentynyl) and a methyl group at position 3. The extended chain increases molar mass and may enhance solubility in nonpolar solvents. However, steric hindrance from the additional methyl group could reduce reactivity in coupling reactions compared to the target compound.
  • This contrasts with the target compound’s aliphatic substituent, which lacks such stabilization. The phenyl group may also increase photostability but reduce solubility in aqueous media.

Thienyl-Substituted Tributylstannanes

  • Tributyl(5-methyl-2-thienyl)stannane ():
    Molecular Formula: C₁₇H₃₂SSn; Molar Mass: 387.214 g/mol.
    The thienyl group provides sulfur-based electron donation, enhancing nucleophilicity in Stille couplings. However, the absence of an alkyne limits its utility in reactions requiring sp-hybridized carbon partners.

  • Tributyl(4-octylthiophen-2-yl)stannane (): Molecular Formula: C₂₄H₄₆SSn; Molar Mass: 485.4 g/mol. The 4-octyl chain improves lipophilicity, making this compound suitable for reactions in nonpolar solvents. Its bulky substituent, however, may slow reaction kinetics compared to the target compound’s more compact structure.

Aryl-Substituted Tributylstannanes

  • Tributyl(4-fluorophenyl)stannane ():
    The electron-withdrawing fluorine atom activates the tin center for electrophilic substitutions, contrasting with the target compound’s alkyne-driven reactivity. Fluorine also increases oxidative stability but may introduce toxicity concerns.

  • Tributyl[4-(2-butyloctyl)-2-thienyl]stannane (): Molecular Formula: C₂₈H₅₄SSn; Molar Mass: 541.5 g/mol. This contrasts with the target compound’s linear substituent, which balances reactivity and steric effects.

Key Comparative Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Features Reactivity Notes
Target Compound Not explicitly given (Inferred: ~C₂₀H₃₄Sn) ~400 (estimated) 4,4-dimethyl-1-methylene-2-pentynyl High reactivity in sp³-sp² couplings
Tributyl(5-methyl-2-thienyl)stannane C₁₇H₃₂SSn 387.214 Thienyl with methyl Moderate nucleophilicity, sulfur-assisted
Tributyl(4-fluorophenyl)stannane C₁₉H₃₃FSn 399.22 (estimated) Fluorophenyl Electron-deficient, oxidative stability
Tributyl[(1E)-4-phenyl-1-buten-3-ynyl]stannane C₂₃H₃₄Sn 437.3 (estimated) Conjugated phenyl-alkyne Resonance stabilization, slower kinetics

Biological Activity

Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is an organotin compound that has garnered attention for its biological activity, particularly in the context of organotin toxicity and potential therapeutic applications. This article delves into the biological properties, synthesis, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by a tin atom bonded to three butyl groups and a 4,4-dimethyl-1-methylene-2-pentynyl moiety. This arrangement not only influences its chemical reactivity but also its interactions with biological systems.

Property Details
Molecular Formula C13H22OSn
Molecular Weight 286.00 g/mol
IUPAC Name Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-

Organotin Toxicity

Organotin compounds are known to exhibit toxicity in various biological systems. Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- has been studied for its effects on enzyme activity and cellular signaling pathways. Research indicates that these compounds can disrupt normal cellular functions, potentially leading to adverse health effects.

Therapeutic Potential

Despite their toxicity, organotin compounds have shown promise in therapeutic applications. Some studies suggest that Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- may possess antifungal and anticancer properties. The specific mechanisms through which these effects occur remain an area of active research.

The biological activity of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Cellular Signaling Disruption : It can interfere with signaling pathways that regulate cell growth and apoptosis.
  • Formation of Stable Complexes : The tin atom's ability to form stable complexes allows it to interact with various biomolecules, influencing their activity.

Case Studies and Research Findings

  • Study on Antifungal Activity :
    • A study demonstrated that organotin compounds exhibit antifungal properties against various fungal strains. The efficacy of Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)- was evaluated against Candida species, revealing significant inhibitory activity .
  • Cancer Cell Line Research :
    • In vitro studies using cancer cell lines showed that this compound could induce apoptosis in certain types of cancer cells. The mechanism was linked to the disruption of mitochondrial function and increased oxidative stress .
  • Toxicological Assessments :
    • Toxicological evaluations indicated that exposure to organotin compounds could lead to hepatotoxicity in animal models. The effects were dose-dependent and highlighted the need for careful assessment when considering therapeutic applications .

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